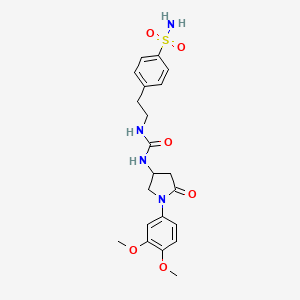

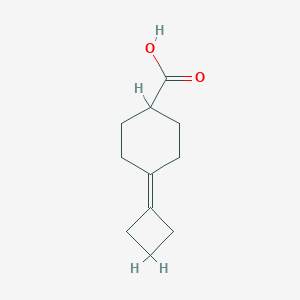

4-Cyclobutylidenecyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclobutylidenecyclohexane-1-carboxylic acid, also known as Cbz-Val-Cit-PAB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of proteasome inhibitors, which are known to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. The inhibition of proteasomes leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. Cbz-Val-Cit-PAB has shown promising results in preclinical studies, and its potential as an anticancer agent is being explored extensively.

Applications De Recherche Scientifique

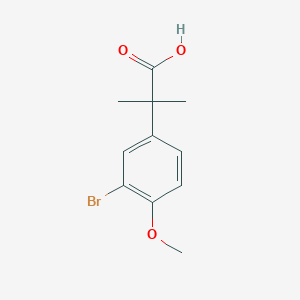

Synthesis and Chemical Properties

4-Cyclobutylidenecyclohexane-1-carboxylic acid is involved in the synthesis of complex organic structures, demonstrating the versatility of cyclobutylidene compounds in organic chemistry. For instance, it has been used in the creation of 2-azabicyclo[2.1.1]hexanes, showcasing an efficient synthesis route starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. This synthesis emphasizes the utility of cyclobutylidenes in generating bicyclic structures with potential applications in pharmaceuticals and material science (Lescop, Mevellec, & Huet, 2001).

Polymer Science

In polymer science, derivatives of cyclohexanecarboxylic acids, which share structural motifs with this compound, have been synthesized and polymerized. These works highlight the potential of such cyclic esters in creating hydrophilic aliphatic polyesters, suggesting applications in biodegradable polymers and medical devices (Trollsås et al., 2000).

Supramolecular Chemistry

The study of supramolecular architectures involves the design of complex structures through the assembly of simpler molecular units. Cyclohexanecarboxylic acid derivatives, related to this compound, have been utilized in forming acid-base complexes, which exhibit diverse supramolecular motifs including tapes, sheets, and interpenetrating networks. This research underscores the role of cyclohexanecarboxylic acids in the development of materials with potential applications in catalysis, separation processes, and the design of molecular sensors (Shan, Bond, & Jones, 2003).

Propriétés

IUPAC Name |

4-cyclobutylidenecyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h10H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHJAAXLLMNNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CCC(CC2)C(=O)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)